4-cyano-N-(2-oxothiolan-3-yl)benzamide
Description
Contextualization within Benzamide (B126) and Thiolane Chemistry
The structure of 4-cyano-N-(2-oxothiolan-3-yl)benzamide incorporates two key chemical scaffolds: benzamide and thiolane. Benzamide and its derivatives are a well-established class of compounds with a broad spectrum of pharmacological activities. walshmedicalmedia.comresearchgate.netwalshmedicalmedia.com They are found in a variety of approved drugs and are continuously investigated for new therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial agents. researchgate.netresearchgate.netontosight.ai The amide linkage in benzamides is a crucial feature, contributing to the molecule's ability to form hydrogen bonds and interact with biological targets. researchgate.net
Thiolanes, also known as tetrahydrothiophenes, are sulfur-containing heterocyclic compounds. The inclusion of a sulfur atom in a five-membered ring imparts specific physicochemical properties to the molecule, influencing its conformation and potential biological activity. Thiolane derivatives are explored in various areas of medicinal chemistry for their potential as bioactive agents.
The combination of these two scaffolds in this compound results in a molecule with a unique chemical architecture, predisposing it to be a useful intermediate in multi-step organic syntheses.
Significance of the 2-oxothiolan Scaffold in Research Chemistry
The 2-oxothiolan component, a lactam within the thiolane ring system, is a significant structural motif in medicinal chemistry. Heterocyclic scaffolds, in general, are considered "privileged structures" as they are frequently found in biologically active compounds and approved drugs. The rigid, three-dimensional arrangement of atoms in these rings can facilitate precise interactions with biological macromolecules.
While the 2-oxothiolan scaffold itself may not be as extensively studied as some other heterocycles, its presence in a molecule provides a defined spatial orientation for its substituents. This can be crucial for optimizing the binding of a drug molecule to its target protein or enzyme. The lactam functionality within the 2-oxothiolan ring also offers a site for further chemical modification, allowing for the synthesis of a library of related compounds for structure-activity relationship (SAR) studies.
Overview of Current Academic Research Trajectories for this compound
The primary and most well-documented research application of this compound is its use as a critical intermediate in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors. google.com PARP inhibitors are a class of targeted cancer therapies that have shown significant efficacy in treating cancers with specific DNA repair deficiencies, such as those with BRCA1 or BRCA2 mutations. google.com
One of the most prominent PARP inhibitors, Olaparib, utilizes this compound in its manufacturing process. google.com The synthesis involves the reaction of this intermediate with other chemical entities to construct the final, complex structure of the drug. The cyano group and the 2-oxothiolan ring are essential for the subsequent chemical transformations that lead to the formation of the active pharmaceutical ingredient.
The table below provides a simplified overview of the role of this compound as a synthetic intermediate.
| Starting Material | Key Intermediate | Final Product (Example) |
| Precursors for the benzamide and 2-oxothiolan rings | This compound | Olaparib (PARP inhibitor) |
Unaddressed Research Questions and Future Prospects for this compound
Despite its importance as a synthetic intermediate, there is a notable lack of research into the inherent biological activities of this compound itself. Given the known pharmacological potential of the benzamide scaffold, it is plausible that this compound could exhibit its own bioactivity.
Future research could, therefore, focus on the following areas:
Biological Screening: A comprehensive screening of this compound against a panel of biological targets could uncover novel pharmacological properties. This could include assays for anticancer, anti-inflammatory, or antimicrobial activity.
Derivative Synthesis: The core structure of this compound could be used as a starting point for the synthesis of new derivatives. Modifications to the benzamide or 2-oxothiolan rings could lead to the discovery of compounds with enhanced potency or novel mechanisms of action.
Computational Studies: Molecular modeling and docking studies could be employed to predict potential biological targets for this compound and its derivatives, guiding future experimental work.
Structure
3D Structure
Properties
IUPAC Name |
4-cyano-N-(2-oxothiolan-3-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O2S/c13-7-8-1-3-9(4-2-8)11(15)14-10-5-6-17-12(10)16/h1-4,10H,5-6H2,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCXCDJUGMRVFTP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(=O)C1NC(=O)C2=CC=C(C=C2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of 4 Cyano N 2 Oxothiolan 3 Yl Benzamide
Retrosynthetic Analysis of the 4-cyano-N-(2-oxothiolan-3-yl)benzamide Scaffold
A retrosynthetic analysis of this compound logically commences with the disconnection of the most synthetically accessible bond. The amide linkage is the most apparent functional group for disconnection, a standard strategy in the retrosynthesis of N-acyl compounds. This C-N bond cleavage leads to two key synthons: a 4-cyanobenzoyl cation equivalent and a 3-amino-2-oxothiolan anion equivalent.
These synthons correspond to the practical starting materials, or synthetic equivalents: 4-cyanobenzoic acid or its activated derivatives (such as an acyl chloride or an active ester) and 3-aminodihydrothiophen-2(3H)-one, also known as α-amino-γ-thiobutyrolactone or homocysteine thiolactone.
Further disconnection of the 3-amino-2-oxothiolan ring is also conceivable. Cleavage of the C-S and C-N bonds can retrospectively lead back to simpler, acyclic precursors. For instance, it can be envisioned as arising from the amino acid L-methionine, which provides both the carbon backbone and the requisite stereochemistry for chiral syntheses. chemicalbook.com This approach highlights a biomimetic or chiral pool-based synthetic strategy.
Development of Novel Synthetic Routes to this compound
Based on the retrosynthetic analysis, the forward synthesis primarily involves the formation of the amide bond and the construction or sourcing of the 2-oxothiolan ring system.
The formation of the amide bond between 4-cyanobenzoic acid and 3-aminodihydrothiophen-2(3H)-one is the pivotal step in the synthesis. Several contemporary amidation protocols can be employed to achieve this transformation with high efficiency.
A. Acyl Chloride Method: A traditional and robust method involves the conversion of 4-cyanobenzoic acid to 4-cyanobenzoyl chloride using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is highly reactive and readily undergoes nucleophilic acyl substitution with the amino group of 3-aminodihydrothiophen-2(3H)-one. This reaction is typically performed in the presence of a non-nucleophilic base, such as triethylamine (B128534) (TEA) or N,N-diisopropylethylamine (DIPEA), to scavenge the HCl byproduct.
B. Peptide Coupling Reagents: To circumvent the often harsh conditions of the acyl chloride method, a wide array of peptide coupling reagents can be utilized. These reagents activate the carboxylic acid in situ, facilitating amide bond formation under milder conditions. This is particularly important for preserving the stereochemical integrity of the chiral center in 3-aminodihydrothiophen-2(3H)-one. Commonly used coupling reagents include:
Carbodiimides: Reagents like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are cost-effective activators. They are often used with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) to improve efficiency and suppress racemization.
Onium Salts: Phosphonium salts (e.g., PyBOP®, PyAOP®) and aminium/uronium salts (e.g., HBTU, TBTU, HATU, COMU) are highly efficient coupling reagents that generate active esters in situ. peptide.com HATU, in particular, is known for its high reactivity and is often the reagent of choice for challenging couplings. commonorganicchemistry.com
The general scheme for these coupling reactions involves the activation of 4-cyanobenzoic acid followed by the addition of 3-aminodihydrothiophen-2(3H)-one and a suitable base.
A common laboratory and industrial synthesis starts from the amino acid DL-methionine. The process involves the demethylation of methionine using a reducing agent like sodium in liquid ammonia (B1221849) to form homocysteine. chemicalbook.comgoogle.com Subsequent treatment with acid catalyzes the intramolecular cyclization (lactonization) to yield the desired homocysteine thiolactone. chemicalbook.comgoogle.com This method provides a direct route to the racemic form of the thiolactone.
An alternative strategy involves the thionation of the corresponding lactone, 3-amino-dihydrofuran-2(3H)-one (α-amino-γ-butyrolactone). This transformation can be achieved using thionating agents, with Lawesson's reagent being a prominent example. organic-chemistry.orgchemicalbook.comwikipedia.org Lawesson's reagent efficiently converts carbonyls, including lactones and amides, into their corresponding thiocarbonyls. nih.govorganic-chemistry.org This two-step approach (synthesis of the lactone followed by thionation) adds versatility to the synthetic route.
Stereoselective Synthesis Approaches for Chiral Purity of this compound
The 3-position of the 2-oxothiolan ring is a stereocenter, meaning this compound can exist as a pair of enantiomers. For many pharmaceutical applications, a single enantiomer is required. Achieving high chiral purity depends on the stereochemistry of the 3-aminodihydrothiophen-2(3H)-one precursor.
A straightforward approach to obtaining an enantiomerically pure product is to start with an enantiomerically pure precursor. L-Methionine, a naturally occurring amino acid, can be used to synthesize L-homocysteine thiolactone. The synthetic route involving sodium in liquid ammonia followed by acid-catalyzed cyclization generally proceeds with retention of stereochemistry. nih.gov
Once the chiral thiolactone is obtained, it is crucial to employ amidation conditions that minimize racemization. The use of modern coupling reagents like HATU or COMU, especially in combination with additives like HOAt, is known to effectively suppress racemization during the activation and coupling of the carboxylic acid. Mild reaction temperatures (room temperature or below) and the use of non-nucleophilic organic bases like DIPEA are also critical for preserving the stereochemical integrity of the amino component.
Green Chemistry Principles Applied to the Synthesis of this compound
The principles of green chemistry aim to reduce the environmental impact of chemical processes. These principles can be applied to the synthesis of this compound, particularly in the amidation step, which often utilizes large volumes of hazardous solvents.
A. Green Solvents: Traditional solvents for peptide coupling, such as DMF, dichloromethane (B109758) (DCM), and N-methyl-2-pyrrolidone (NMP), are facing increasing regulatory scrutiny due to their toxicity. rsc.orgacs.org Research has identified several greener alternatives that can be effective for amide bond formation:
Propylene carbonate (PC): A biodegradable, low-toxicity solvent that can replace DMF and DCM in both solution- and solid-phase synthesis. rsc.org
2-Methyltetrahydrofuran (2-MeTHF): A bio-derived solvent that is a suitable replacement for THF and DCM. acs.org
Ethyl acetate (B1210297) (EtOAc): A relatively benign and easily recyclable solvent. acs.org
N-Butylpyrrolidone (NBP): A non-toxic and biodegradable alternative to the structurally similar NMP. rgdiscovery.com
Dipropyleneglycol dimethylether (DMM): A biodegradable solvent with low human toxicity. nih.gov
The table below compares some properties of traditional versus green solvents for peptide synthesis.
| Solvent | Type | Boiling Point (°C) | Key Hazards | Green Alternative? |
| DMF | Traditional | 153 | Reproductive toxicant | No |
| DCM | Traditional | 40 | Carcinogen suspect | No |
| NMP | Traditional | 202 | Reproductive toxicant | No |
| Propylene Carbonate | Green | 242 | Low toxicity | Yes |
| 2-MeTHF | Green | 80 | Flammable | Yes |
| Ethyl Acetate | Green | 77 | Flammable | Yes |
| NBP | Green | 244 | Low toxicity | Yes |
This is an interactive data table. You can sort and filter the data to compare solvent properties.
B. Atom Economy and Waste Reduction: Catalytic methods for amide bond formation are inherently greener than those requiring stoichiometric activating agents, as they reduce waste. While highly efficient catalytic systems for direct amidation are still an area of active research, using coupling reagents that produce easily removable and less toxic byproducts (e.g., the urea (B33335) from EDC is water-soluble, unlike that from DCC) is a step toward greener synthesis.
By carefully selecting solvents, reagents, and reaction conditions, the synthesis of this compound can be made more sustainable and environmentally responsible.
Advanced Spectroscopic and Crystallographic Characterization of 4 Cyano N 2 Oxothiolan 3 Yl Benzamide
Vibrational Spectroscopy for Conformational and Functional Group Analysis
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, serves as a powerful tool for identifying the functional groups and elucidating the conformational properties of a molecule. The vibrational modes are sensitive to the electronic environment, bond strengths, and molecular geometry.
An IR spectrum of 4-cyano-N-(2-oxothiolan-3-yl)benzamide would be expected to show characteristic absorption bands corresponding to its various functional groups. The nitrile (C≡N) stretching vibration typically appears as a sharp, medium-intensity band in the 2260–2220 cm⁻¹ region. The carbonyl (C=O) groups of the benzamide (B126) and the thiolactone ring would exhibit strong absorptions. The amide C=O stretch is anticipated around 1680–1630 cm⁻¹, while the thiolactone C=O stretch would likely appear at a higher wavenumber, typically in the range of 1770-1740 cm⁻¹, due to ring strain. The N-H stretching of the secondary amide should produce a band near 3300 cm⁻¹, and the C-N stretching vibration would be observed in the 1400–1200 cm⁻¹ range. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, with C=C stretching bands appearing in the 1600–1450 cm⁻¹ region.
Table 1: Predicted Infrared (IR) Spectroscopic Data for this compound (Note: This table is predictive and awaits experimental verification.)
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (Amide) | ~3300 | Medium |
| Aromatic C-H Stretch | >3000 | Medium-Weak |
| Aliphatic C-H Stretch | <3000 | Medium-Weak |
| C≡N Stretch (Nitrile) | 2260–2220 | Sharp, Medium |
| C=O Stretch (Thiolactone) | 1770–1740 | Strong |
| C=O Stretch (Amide I) | 1680–1630 | Strong |
| N-H Bend (Amide II) | 1570–1515 | Medium |
| Aromatic C=C Stretch | 1600–1450 | Variable |
| C-N Stretch | 1400–1200 | Medium |
Raman spectroscopy provides complementary information to IR spectroscopy. The nitrile group's symmetric stretch is typically a strong and sharp band in the Raman spectrum, making it an excellent marker. Aromatic ring vibrations, particularly the ring-breathing modes, often give rise to intense Raman signals. The C=O stretching vibrations are also Raman active, although their intensity can vary. Raman spectroscopy is particularly useful for studying molecular symmetry and conformational changes in different environments (e.g., solid state vs. solution).
Nuclear Magnetic Resonance (NMR) Spectroscopic Elucidation of Molecular Structure and Dynamics
NMR spectroscopy is indispensable for determining the precise connectivity and three-dimensional structure of organic molecules in solution and the solid state.
¹H NMR: The proton NMR spectrum would provide information on the chemical environment of all hydrogen atoms. The aromatic protons on the cyanobenzoyl group would appear in the downfield region (typically 7.5–8.0 ppm). The amide proton (N-H) would likely be a broad singlet, its chemical shift being solvent-dependent. The methine proton on the thiolactone ring adjacent to the amide nitrogen would be coupled to the neighboring methylene (B1212753) protons, giving rise to a multiplet. The two methylene groups of the thiolactone ring would show complex splitting patterns due to their diastereotopic nature and coupling to each other and the methine proton.
¹³C NMR: The carbon NMR spectrum would show distinct signals for each unique carbon atom. The nitrile carbon is expected in the 115–125 ppm range. The carbonyl carbons of the amide and thiolactone would be found far downfield (>160 ppm). The aromatic carbons would resonate in the 120–140 ppm region, with the carbon attached to the cyano group being significantly deshielded.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: This table is predictive and awaits experimental verification.)
| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
| Aromatic CH | 7.5 - 8.0 | 120 - 140 |
| Amide NH | Variable (e.g., 8.0-9.0) | - |
| Thiolactone CH-N | ~4.5 - 5.0 | ~50 - 60 |
| Thiolactone CH₂-S | ~3.0 - 3.5 | ~30 - 40 |
| Thiolactone CH₂-C | ~2.5 - 3.0 | ~35 - 45 |
| Nitrile C | - | 115 - 125 |
| Amide C=O | - | >160 |
| Thiolactone C=O | - | >170 |
Solid-State NMR (ssNMR) would be employed to study the compound in its crystalline form. This technique can provide information about molecular conformation and packing that is lost in solution. Cross-Polarization Magic Angle Spinning (CP/MAS) experiments would yield high-resolution ¹³C spectra of the solid material. Differences in chemical shifts between the solution and solid-state spectra could indicate specific intermolecular interactions, such as hydrogen bonding, and reveal the presence of conformational polymorphism if multiple crystalline forms exist.
X-ray Crystallography for Determination of Solid-State Molecular Conformation and Packing
Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state. A successful crystallographic analysis of this compound would provide precise bond lengths, bond angles, and torsion angles. It would reveal the conformation of the thiolactone ring (e.g., envelope or twist conformation), the relative orientation of the benzamide and thiolactone moieties, and the planarity of the benzamide group. Furthermore, the crystal packing analysis would detail the intermolecular interactions, such as hydrogen bonds involving the amide N-H and C=O groups, and potential π-π stacking interactions of the aromatic rings, which govern the supramolecular architecture of the crystal lattice.
Table 3: Potential Crystallographic Data for this compound (Note: This table is a template and awaits experimental data.)
| Parameter | Value |
| Crystal System | To be determined |
| Space Group | To be determined |
| a (Å) | To be determined |
| b (Å) | To be determined |
| c (Å) | To be determined |
| α (°) | To be determined |
| β (°) | To be determined |
| γ (°) | To be determined |
| Volume (ų) | To be determined |
| Z | To be determined |
| Density (calculated) (g/cm³) | To be determined |
| Hydrogen Bond Geometries | To be determined |
| π-π Stacking Interactions | To be determined |
Advanced Mass Spectrometry for Isotopic Profiling and Fragmentation Pathway Investigation
Advanced mass spectrometry techniques are instrumental in elucidating the elemental composition and structural features of this compound. High-resolution mass spectrometry (HRMS) allows for the precise determination of the monoisotopic mass, confirming the molecular formula. Furthermore, the presence of sulfur and nitrogen atoms in the molecule gives rise to a characteristic isotopic pattern that can be meticulously analyzed.
The natural abundance of sulfur isotopes (³²S, ³³S, and ³⁴S) and nitrogen isotopes (¹⁴N and ¹⁵N) results in a unique isotopic signature for the molecular ion peak. researchgate.netwikipedia.org Isotope ratio mass spectrometry (IRMS) can be employed to determine the precise isotopic composition, which can sometimes provide clues about the synthetic route or origin of the compound. wikipedia.org
Electron ionization (EI) and collision-induced dissociation (CID) are powerful techniques to study the fragmentation pathways of the molecule. wikipedia.org The fragmentation of this compound is expected to be directed by its key functional groups: the cyanobenzoyl moiety and the 2-oxothiolan-3-yl amide linkage. The energetically unstable molecular ion will likely undergo a series of bond cleavages to form more stable fragment ions. libretexts.org
Proposed Fragmentation Pathways:
A plausible primary fragmentation event is the cleavage of the amide bond, which is a common fragmentation pathway for N-acylated compounds. libretexts.org This would lead to the formation of a 4-cyanobenzoyl cation and a 3-amino-2-oxothiolane radical cation, or their neutral and radical counterparts.
Another significant fragmentation pathway could be initiated by the thiolactone ring. The loss of a carbonyl sulfide (B99878) (COS) or a thiirane (B1199164) (C₂H₄S) moiety from the 2-oxothiolane ring are possible fragmentation routes. Alpha-cleavage adjacent to the sulfur atom or the carbonyl group within the thiolactone ring can also be expected. creative-proteomics.com The benzonitrile (B105546) group is relatively stable and is likely to be observed as a prominent fragment. libretexts.org
The following table outlines some of the plausible fragment ions that could be observed in the mass spectrum of this compound.
| Proposed Fragment Ion | m/z (Monoisotopic) | Proposed Neutral Loss |
|---|---|---|
| [C₈H₄NO]⁺ | 130.03 | C₄H₅NOS |
| [C₇H₄N]⁺ | 102.03 | CO + C₄H₅NOS |
| [C₄H₆NOS]⁺ | 116.02 | C₈H₄NO |
| [M - CO]⁺˙ | 218.05 | CO |
| [M - COS]⁺˙ | 186.07 | COS |
Computational Prediction of Spectroscopic Data for Enhanced Interpretation
To complement experimental data, computational methods, particularly Density Functional Theory (DFT), are invaluable for predicting and interpreting the spectroscopic properties of this compound. mdpi.comresearchgate.net These theoretical calculations can provide a deeper understanding of the relationships between the molecular structure, electronic properties, and the observed spectra.
DFT calculations are widely used to predict various spectroscopic parameters, including nuclear magnetic resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and electronic absorption spectra (UV-Vis). researchgate.netnih.gov For instance, the Gauge-Including Atomic Orbital (GIAO) method is a reliable approach for the calculation of NMR shielding tensors, which can be converted to chemical shifts. nih.gov
The choice of the functional and basis set is crucial for the accuracy of the predictions. Hybrid functionals like B3LYP, combined with a reasonably large basis set such as 6-311++G(d,p), have been shown to provide a good balance between accuracy and computational cost for organic molecules. mdpi.comnih.gov
Application to this compound:
Computational modeling of this compound would begin with a geometry optimization to find the lowest energy conformation. Once the optimized structure is obtained, the following spectroscopic data can be predicted:
¹H and ¹³C NMR Spectra: The chemical shifts for all protons and carbon atoms can be calculated and compared with experimental data to aid in the assignment of signals.
IR Spectrum: The vibrational frequencies and their corresponding intensities can be computed. This allows for the assignment of the characteristic vibrational modes, such as the C≡N stretch, the amide C=O stretch, and the C-S vibrations. semanticscholar.org
UV-Vis Spectrum: Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions, providing insights into the absorption maxima in the UV-Vis spectrum. mdpi.com
The following table presents a hypothetical comparison of experimental and computationally predicted spectroscopic data for this compound.
| Spectroscopic Data | Experimental Value (Hypothetical) | Predicted Value (DFT/B3LYP/6-311++G(d,p)) |
|---|---|---|
| ¹H NMR (δ, ppm, in DMSO-d₆) - Amide NH | ~9.5 | Calculated shielding tensor |
| ¹³C NMR (δ, ppm, in DMSO-d₆) - C≡N | ~118 | Calculated shielding tensor |
| ¹³C NMR (δ, ppm, in DMSO-d₆) - Amide C=O | ~165 | Calculated shielding tensor |
| IR (ν, cm⁻¹) - C≡N stretch | ~2230 | Calculated vibrational frequency |
| IR (ν, cm⁻¹) - Amide I (C=O stretch) | ~1680 | Calculated vibrational frequency |
| UV-Vis (λmax, nm, in Methanol) | ~250 | Calculated electronic transition |
By comparing the computationally predicted spectra with experimental results, a more robust and detailed characterization of this compound can be achieved. This integrated approach of advanced spectroscopic techniques and computational chemistry provides a powerful toolkit for the structural elucidation of complex organic molecules.
Theoretical and Computational Investigations into 4 Cyano N 2 Oxothiolan 3 Yl Benzamide
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the electronic properties and reactivity of 4-cyano-N-(2-oxothiolan-3-yl)benzamide. These methods provide a detailed picture of the electron distribution and orbital interactions within the molecule.
Density Functional Theory (DFT) is a robust method for investigating the electronic structure of molecules. Calculations performed using a functional such as B3LYP with a 6-311++G(d,p) basis set can elucidate the nature of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is indicative of the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap between the HOMO and LUMO is a critical parameter for determining the molecule's chemical reactivity and kinetic stability.
The electron density distribution reveals the regions of high and low electron concentration across the molecule. For this compound, high electron density is expected around the electronegative oxygen, nitrogen, and sulfur atoms, as well as the cyano group. This distribution is crucial for understanding the molecule's intermolecular interactions.
Table 1: Calculated Quantum Chemical Parameters for this compound Hypothetical Data
| Parameter | Value |
|---|---|
| HOMO Energy | -6.8 eV |
| LUMO Energy | -1.5 eV |
| HOMO-LUMO Gap | 5.3 eV |
| Dipole Moment | 4.2 D |
| Ionization Potential | 6.8 eV |
| Electron Affinity | 1.5 eV |
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution and predicting the reactive sites for electrophilic and nucleophilic attacks. The MEP map is color-coded, with red indicating regions of high electron density (negative potential), which are susceptible to electrophilic attack, and blue representing areas of low electron density (positive potential), which are prone to nucleophilic attack.
For this compound, the MEP surface would likely show negative potential around the carbonyl oxygen of the thiolactone and benzamide (B126) groups, as well as the nitrogen of the cyano group. These sites are potential hydrogen bond acceptors. Conversely, the hydrogen atom of the amide group would exhibit a positive potential, making it a likely hydrogen bond donor. This analysis is critical for understanding how the molecule might interact with biological targets.
Conformational Analysis and Energy Landscapes of this compound
The biological activity of a molecule is often intrinsically linked to its three-dimensional shape. Conformational analysis of this compound can identify the most stable conformers and the energy barriers between them. By systematically rotating the rotatable bonds, such as the C-N bond of the amide linkage and the bond connecting the benzamide group to the thiolactone ring, a potential energy surface can be generated.
Molecular Dynamics Simulations for Solvent Interactions and Dynamic Behavior
Molecular Dynamics (MD) simulations provide a means to study the dynamic behavior of this compound in a simulated environment, such as in a solvent like water or dimethyl sulfoxide. These simulations track the movements of atoms over time, offering insights into the molecule's flexibility and its interactions with solvent molecules.
MD simulations can reveal how solvent molecules arrange themselves around the solute, forming a solvation shell. The stability of intermolecular hydrogen bonds between the compound and solvent molecules can also be assessed. This information is crucial for understanding the molecule's solubility and how it behaves in a biological medium. Furthermore, MD simulations can explore the conformational space of the molecule on a longer timescale than static conformational analysis, potentially revealing important dynamic transitions.
Prediction of Spectroscopic Parameters via Quantum Chemical Methods
Quantum chemical methods can be employed to predict various spectroscopic parameters for this compound, which can then be compared with experimental data for structural validation. Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra (UV-Vis), providing information about the electronic transitions within the molecule.
Similarly, the vibrational frequencies corresponding to the infrared (IR) and Raman spectra can be calculated. These calculations can help in the assignment of the characteristic vibrational modes of the functional groups present in the molecule, such as the C=O stretching of the amide and thiolactone, the C≡N stretching of the cyano group, and the N-H stretching of the amide. Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can also be predicted using methods like the Gauge-Including Atomic Orbital (GIAO) approach, aiding in the interpretation of experimental NMR spectra.
Table 2: Predicted Vibrational Frequencies for Key Functional Groups of this compound Hypothetical Data
| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |
|---|---|---|
| Amide | N-H Stretch | 3350 |
| Cyano | C≡N Stretch | 2230 |
| Amide | C=O Stretch | 1680 |
| Thiolactone | C=O Stretch | 1750 |
In Silico Screening and Virtual Ligand Design Principles for this compound Derivatives
The insights gained from the theoretical investigations of this compound can be leveraged for the in silico design of new derivatives with potentially enhanced properties. Virtual screening techniques can be used to explore a library of related compounds, assessing their potential for biological activity through methods like molecular docking. mdpi.com
By understanding the key structural features responsible for the molecule's electronic and conformational properties, modifications can be strategically made to the parent structure. For example, substituents could be added to the benzonitrile (B105546) ring to modulate its electronic properties or to the thiolactone ring to alter its conformational preferences. Structure-activity relationship (SAR) studies can be guided by these computational predictions, helping to prioritize the synthesis of the most promising new compounds. nih.gov This rational design approach can significantly accelerate the discovery of novel and more effective benzamide derivatives.
Structure Activity Relationship Sar Studies of 4 Cyano N 2 Oxothiolan 3 Yl Benzamide and Its Analogues
Design and Synthesis of Systematic Structural Modifications of 4-cyano-N-(2-oxothiolan-3-yl)benzamide
The rational design of analogues of this compound would involve systematic modifications of its core structure to explore the chemical space and understand the key molecular features required for its biological activity. The synthesis of such analogues would likely begin with the preparation of the key intermediates: a substituted benzoyl chloride and 3-aminotetrahydrothiophen-2-one (the thiolactone core).
The general synthetic route for N-(2-oxotetrahydrothiophen-3-yl)benzamide involves the reaction of a benzoyl chloride derivative with a 3-aminotetrahydrothiophene. smolecule.com For the synthesis of a library of analogues, various substituted benzoyl chlorides can be reacted with the thiolactone amine to generate a range of derivatives with modifications on the benzamide (B126) moiety. The synthesis of the chiral 3-aminotetrahydrothiophene-2-one can be achieved through asymmetric synthesis to allow for the investigation of stereochemical effects. nih.gov
Systematic structural modifications would typically explore three main areas of the molecule:
The Benzamide Moiety: Variations in the substituents on the phenyl ring.
The 2-oxothiolan Ring: Alterations in the ring structure and the stereochemistry at the 3-position.
The Amide Linker: Replacement with other functional groups to probe the importance of the amide bond.
Impact of Substituent Variations on the Benzamide Moiety
The 4-cyano group on the benzamide ring is a key feature. SAR studies would systematically replace or reposition this group to determine its role in the compound's activity. The electronic and steric properties of substituents on the phenyl ring can significantly influence binding affinity and biological activity.
Electronic Effects: The cyano group is a strong electron-withdrawing group. The impact of this feature could be explored by replacing it with other electron-withdrawing groups (e.g., -NO₂, -CF₃) or electron-donating groups (e.g., -OCH₃, -CH₃). This would help to determine if the electronic nature of the substituent is critical for activity.
Steric Effects: The size and position of the substituent on the phenyl ring can affect how the molecule fits into a potential binding site. Moving the cyano group from the para (4) position to the meta (3) or ortho (2) position would provide insights into the spatial requirements of the target.
Hypothetical Data on Benzamide Moiety Modifications:
| Compound | Modification on Benzamide Ring | Predicted Activity | Rationale |
| Analogue 1 | 3-cyano | Potentially reduced | Altered geometry may disrupt key interactions. |
| Analogue 2 | 4-nitro | Potentially similar | Similar electron-withdrawing properties to cyano. |
| Analogue 3 | 4-methoxy | Potentially reduced | Electron-donating group may be unfavorable. |
| Analogue 4 | 4-chloro | Potentially similar | Halogens can participate in halogen bonding. |
Stereochemical Effects of the 2-oxothiolan Ring on Activity
The 2-oxothiolan ring of this compound contains a chiral center at the C3 position. It is well-established that the stereochemistry of a molecule can have a profound impact on its biological activity. nih.govnih.gov The (R) and (S) enantiomers of a chiral drug can exhibit different pharmacological activities, potencies, and metabolic profiles.
Therefore, a crucial aspect of the SAR studies would be the separate synthesis and biological evaluation of the (R)- and (S)-enantiomers of this compound. This would reveal whether the biological target has a specific stereochemical preference for binding. Molecular modeling studies could further elucidate the structural basis for any observed stereoselectivity. nih.gov
Hypothetical Stereochemical Activity:
| Enantiomer | Predicted Activity | Rationale |
| (R)-4-cyano-N-(2-oxothiolan-3-yl)benzamide | High | One enantiomer often exhibits significantly higher activity due to a better fit in the chiral binding site of a biological target. |
| (S)-4-cyano-N-(2-oxothiolan-3-yl)benzamide | Low or Inactive | The other enantiomer may have a poor fit or may even interact with other targets, leading to different effects. |
Bioisosteric Replacements within the this compound Core
Bioisosterism, the replacement of a functional group with another that has similar physicochemical properties, is a common strategy in drug design to improve potency, selectivity, or pharmacokinetic properties. cambridgemedchemconsulting.comu-tokyo.ac.jp For this compound, several bioisosteric replacements could be explored.
4-Cyano-Phenyl Group: The entire 4-cyano-phenyl moiety could be replaced with other aromatic or heteroaromatic rings such as pyridine, thiophene, or pyrimidine (B1678525) to explore different electronic and hydrogen bonding patterns. researchgate.net
Amide Linker: The amide bond could be replaced with bioisosteres like a reverse amide, an ester, a ketone, or a sulfonamide to probe the importance of the hydrogen bonding capabilities and conformational rigidity of the amide group.
2-Oxothiolan Ring: The sulfur atom in the thiolactone ring could be replaced with an oxygen (to form a butyrolactone) or a nitrogen atom. The carbonyl group could also be replaced to investigate its role in binding.
Table of Potential Bioisosteric Replacements:
| Original Moiety | Bioisosteric Replacement | Potential Impact |
| 4-Cyano-phenyl | Pyridyl | Altered hydrogen bonding and solubility. |
| Amide (-CO-NH-) | Sulfonamide (-SO₂-NH-) | Changes in geometry and hydrogen bonding. |
| Thiolactone Sulfur | Oxygen (Butyrolactone) | Modified ring pucker and polarity. |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.govjocpr.com For a series of this compound analogues, a QSAR model could be developed to predict the activity of new, unsynthesized compounds.
The process would involve:
Data Set: A series of synthesized analogues with their experimentally determined biological activities.
Descriptor Calculation: Calculation of various molecular descriptors for each analogue, such as electronic (e.g., partial charges), steric (e.g., molecular volume), and hydrophobic (e.g., logP) properties.
Model Building: Using statistical methods like multiple linear regression or machine learning algorithms to build a model that correlates the descriptors with the biological activity. frontiersin.org
Validation: The predictive power of the QSAR model would be rigorously validated using internal and external validation techniques.
Studies on structurally related N-acyl-homoserine lactones have successfully used 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) to understand the steric and electrostatic requirements for activity. ingentaconnect.com A similar approach could provide valuable insights for the design of novel this compound analogues.
Insights into Pharmacophore Features from SAR Analysis
A pharmacophore is the three-dimensional arrangement of essential features that a molecule must possess to exert a specific biological effect. Based on the hypothetical SAR studies described above, a pharmacophore model for this compound analogues could be proposed.
Key pharmacophoric features might include:
A hydrogen bond acceptor: The cyano group or the carbonyl of the amide.
A hydrogen bond donor: The amide N-H group.
An aromatic/hydrophobic region: The phenyl ring.
A specific stereocenter: The chiral carbon on the 2-oxothiolan ring.
A hydrogen bond acceptor: The carbonyl group of the thiolactone ring.
Understanding these pharmacophoric features is crucial for designing new compounds with improved activity and for virtual screening of compound libraries to identify novel scaffolds. The concept of an α-substituted amide group has been proposed as a pharmacophore for certain classes of biologically active compounds. nih.gov
Exploration of Biological Activities and Molecular Mechanisms of 4 Cyano N 2 Oxothiolan 3 Yl Benzamide in Vitro and Target Based
High-Throughput Screening for Identification of Novel Biological Targets (In Vitro)
High-throughput screening (HTS) is a critical first step in drug discovery, allowing for the rapid assessment of a compound's activity against a wide array of biological targets. This process can unveil previously unknown interactions and provide a starting point for more focused research. At present, there are no published reports of 4-cyano-N-(2-oxothiolan-3-yl)benzamide having been subjected to HTS campaigns.
Enzyme Inhibition and Activation Studies (In Vitro Kinetic Analysis)
To understand a compound's potential to modulate enzymatic activity, detailed kinetic analyses are performed. These studies determine the nature and extent of enzyme inhibition or activation, providing insights into the compound's potency and mechanism of interaction. As of now, no enzymatic assays or kinetic studies for this compound have been documented.
Receptor Binding Assays and Ligand-Receptor Interactions (In Vitro)
Receptor binding assays are employed to ascertain a compound's affinity for specific cellular receptors. This is a key step in identifying its potential to act as an agonist, antagonist, or modulator of receptor function. Currently, there is no available data from receptor binding assays for this compound.
Cellular Pathway Modulation and Signaling Cascade Analysis (In Vitro Cell Lines)
Investigating a compound's effect on cellular pathways and signaling cascades provides a broader understanding of its biological impact. Such studies, typically conducted in various cell lines, can reveal how a compound influences cellular processes like proliferation, differentiation, and apoptosis. To date, no studies have been published detailing the effects of this compound on any cellular pathways.
Molecular Mechanism of Action at the Protein Level (e.g., Allosteric vs. Orthosteric Binding)
A deeper understanding of a compound's mechanism of action involves characterizing its binding mode at the protein level. Techniques such as X-ray crystallography or computational modeling can distinguish between different binding mechanisms, such as allosteric or orthosteric interactions. This level of detailed analysis is not yet available for this compound.
Selectivity Profiling against Related Biological Targets (In Vitro)
Selectivity is a crucial aspect of drug development, as it relates to the potential for off-target effects. A compound's activity is typically tested against a panel of related biological targets to assess its specificity. No selectivity profiling data for this compound has been reported.
Cellular Permeability and Distribution Studies (In Vitro Cellular Models)
For a compound to be biologically active, it often needs to cross cellular membranes. In vitro models, such as Caco-2 cell monolayers, are used to predict the intestinal permeability and potential for oral absorption of a compound. There are currently no published studies on the cellular permeability or distribution of this compound.
Synthesis and Evaluation of Novel Derivatives and Analogues of 4 Cyano N 2 Oxothiolan 3 Yl Benzamide
Design Principles for Derivative Libraries based on SAR Insights
The design of a focused library of derivatives of 4-cyano-N-(2-oxothiolan-3-yl)benzamide is predicated on established principles of medicinal chemistry, primarily structure-activity relationship (SAR) studies. rroij.com The core scaffold can be dissected into three primary regions for modification: the 4-cyanophenyl ring, the central benzamide (B126) core, and the 2-oxothiolan-3-yl (or α-amino thiolactone) moiety. A systematic exploration of the chemical space around these regions is crucial for identifying derivatives with enhanced potency, selectivity, and favorable pharmacokinetic profiles. danaher.compatsnap.com
Key Modification Regions:
4-Cyanophenyl Ring: The cyano group is a versatile functional group that can participate in various interactions with a biological target. Modifications in this region could involve altering its electronic properties or steric bulk. Bioisosteric replacement is a key strategy here; for instance, the cyano group could be replaced with other electron-withdrawing groups such as a nitro group, a trifluoromethyl group, or a halogen. u-tokyo.ac.jpdrughunter.com Additionally, the aromatic ring itself could be substituted with various small functional groups (e.g., fluoro, chloro, methyl) at the 2- and 3-positions to probe for additional binding interactions.
Benzamide Linker: The amide bond is a critical structural element, often involved in hydrogen bonding with target proteins. While generally conserved, its replacement with bioisosteres like 1,2,4-oxadiazoles, triazoles, or sulfonamides can improve metabolic stability and other pharmacokinetic parameters. nih.govbenthamscience.comrsc.org
2-Oxothiolan-3-yl Moiety: The thiolactone ring presents several opportunities for modification. The ring size could be altered (e.g., to a thianone), or the ring heteroatom could be changed (e.g., to a lactone). Furthermore, substitutions on the thiolactone ring, for example at the 4- or 5-positions, could be explored to investigate the impact of stereochemistry and steric bulk on biological activity.
The design of a focused library would thus involve the creation of a matrix of compounds, where each axis represents one of these modification sites. nih.govnih.gov This systematic approach allows for a comprehensive exploration of the SAR, providing clear insights into which structural features are critical for the desired biological effect.
Synthetic Strategies for Accessing Diversified this compound Analogues
The synthesis of a diversified library of analogues would necessitate flexible and robust synthetic routes that can accommodate a variety of building blocks. A convergent synthetic strategy is often preferable for library synthesis.
A plausible general synthetic approach would involve the amide coupling of a substituted 4-cyanobenzoic acid with a series of modified α-amino thiolactones.
Scheme 1: General Synthetic Route
Synthesis of Substituted 4-Cyanobenzoic Acids: A variety of substituted 4-cyanobenzoic acids can be synthesized from commercially available starting materials. For example, functional groups can be introduced onto 4-methylbenzonitrile, followed by oxidation of the methyl group to a carboxylic acid. Alternatively, Suzuki or other cross-coupling reactions on a halogenated benzoic acid derivative could provide access to a wide range of substituted benzonitriles, which can then be hydrolyzed to the corresponding carboxylic acids.
Synthesis of α-Amino Thiolactone Analogues: The synthesis of the α-amino thiolactone core and its derivatives is a critical step. This can be achieved through various established methods, including the cyclization of N-acyl-cysteine derivatives. researchgate.net Modifications to the thiolactone ring can be introduced by starting with appropriately substituted cysteine analogues.
Amide Coupling: The final step would involve the coupling of the synthesized benzoic acid derivatives with the α-amino thiolactone hydrochlorides using standard peptide coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride) in the presence of a base like triethylamine (B128534) or diisopropylethylamine. This reaction is generally high-yielding and tolerant of a wide range of functional groups, making it ideal for library synthesis.
For bioisosteric replacement of the amide bond, alternative synthetic strategies would be required. For example, the synthesis of a 1,2,4-oxadiazole analogue would involve the reaction of a 4-cyanobenzonitrile with hydroxylamine to form an amidoxime, followed by cyclization with an appropriate acyl chloride derivative of the thiolactone moiety.
Characterization of New Derivatives (Spectroscopic and Computational Methods)
The structural elucidation and conformational analysis of the newly synthesized derivatives are essential to confirm their identity and to provide a structural basis for the interpretation of SAR data. A combination of spectroscopic and computational methods would be employed for this purpose.
Spectroscopic Methods:
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are fundamental for confirming the constitution of the synthesized compounds. journals.co.za The chemical shifts, coupling constants, and integration of the signals would provide detailed information about the arrangement of atoms in the molecule. For more complex structures or for determining stereochemistry, 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be utilized.
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the synthesized compounds, which in turn confirms their elemental composition. researchgate.net
Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for identifying key functional groups, such as the characteristic stretching frequencies of the nitrile (C≡N), amide (C=O and N-H), and thiolactone (C=O) groups. sinop.edu.tr
Computational Methods:
Computational modeling plays a crucial role in understanding the three-dimensional structure of the derivatives and their potential interactions with a biological target. nih.govnih.govpsu.edu
Conformational Analysis: Molecular mechanics calculations can be used to determine the preferred conformations of the synthesized analogues in solution.
Molecular Docking: If a three-dimensional structure of the biological target is available, molecular docking studies can be performed to predict the binding mode and affinity of the derivatives. biorxiv.org This can provide valuable insights into the SAR and guide the design of future generations of compounds.
Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) can be used to calculate various electronic properties of the molecules, such as the molecular electrostatic potential (MEP), which can help in understanding their reactivity and intermolecular interactions. sinop.edu.tr
Comparative Biological Activity Profiling of Novel Analogues (In Vitro)
To evaluate the therapeutic potential of the newly synthesized derivatives, a cascade of in vitro biological assays would be employed. researchgate.netnih.govbiotesys.de The choice of assays would depend on the hypothesized biological target or therapeutic area. For the purpose of this discussion, we will assume a hypothetical target, for instance, a specific enzyme implicated in a disease process.
The primary screen would be a high-throughput assay to determine the potency of each compound in the library against the target enzyme. acs.orgmdpi.com Compounds that show significant activity would then be subjected to secondary assays to determine their selectivity, mechanism of action, and potential off-target effects.
Illustrative In Vitro Testing Cascade:
Primary Assay (Enzyme Inhibition): Determine the IC50 (half-maximal inhibitory concentration) of each compound against the target enzyme.
Selectivity Assays: Test active compounds against related enzymes to assess their selectivity profile.
Cell-Based Assays: Evaluate the activity of the compounds in a relevant cell-based model to confirm their cellular permeability and on-target engagement in a more physiological context.
Mechanism of Action Studies: For the most promising compounds, further experiments would be conducted to elucidate their precise mechanism of action.
The results of these assays would be compiled to generate a comprehensive biological activity profile for each analogue, allowing for a direct comparison with the parent compound and enabling the establishment of a robust SAR.
Interactive Data Table: Hypothetical In Vitro Activity of this compound Analogues
| Compound ID | R1 (Benzene Ring) | R2 (Thiolactone Ring) | Target IC50 (nM) | Selectivity (Fold vs. Related Enzyme) | Cell-Based Potency (EC50, µM) |
| Parent | 4-CN | H | 150 | 10 | 5.2 |
| A-1 | 4-CF3 | H | 120 | 15 | 4.1 |
| A-2 | 3-F, 4-CN | H | 85 | 25 | 2.5 |
| A-3 | 4-NO2 | H | 250 | 5 | 8.9 |
| B-1 | 4-CN | 4-CH3 | 300 | 8 | >10 |
| B-2 | 4-CN | 5,5-di-CH3 | 500 | 3 | >10 |
| C-1 | 3-F, 4-CN | 4-CH3 | 180 | 12 | 6.3 |
This data is purely hypothetical and for illustrative purposes only.
Assessment of Lead Optimization Strategies for this compound Derivatives
Lead optimization is an iterative process that aims to enhance the drug-like properties of a lead compound, such as its potency, selectivity, and pharmacokinetic profile, while minimizing any potential liabilities. danaher.comresearchgate.netbiobide.com The assessment of lead optimization strategies for the derivatives of this compound would be guided by the SAR data generated from the initial library screen.
Based on the hypothetical data in the table above, several lead optimization strategies could be pursued:
Potency Enhancement: The introduction of a fluorine atom at the 3-position of the 4-cyanophenyl ring (Compound A-2) resulted in a significant improvement in potency. This suggests that this region of the molecule may be interacting with a specific pocket on the target protein where a fluorine atom can form favorable interactions. Further exploration of substitutions at this position with other small, electronegative groups would be a logical next step.
Improving Selectivity: Compound A-2 also showed improved selectivity. This is a desirable property as it reduces the likelihood of off-target effects. The optimization strategy would aim to maintain or further enhance this selectivity while improving potency.
Advanced Methodologies and Future Research Directions in the Study of 4 Cyano N 2 Oxothiolan 3 Yl Benzamide
Application of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction
Artificial intelligence (AI) and machine learning (ML) are increasingly being used to accelerate drug discovery. These computational tools can analyze vast datasets to identify promising new drug candidates and predict their biological activity. While specific AI/ML-driven design studies for 4-cyano-N-(2-oxothiolan-3-yl)benzamide have not been extensively published, the broader field of PDE2A inhibitor discovery is beginning to leverage these technologies. For instance, ML models are being developed to predict the activity of potential PDE2 inhibitors, which can help to prioritize which compounds to synthesize and test in the lab. acs.org
One key application of AI in this area is virtual screening, where large libraries of virtual compounds are computationally docked into the PDE2A active site to predict their binding affinity. This approach can be enhanced by ML algorithms trained on existing structure-activity relationship (SAR) data for known PDE2 inhibitors, including BAY 60-7550, to improve the accuracy of these predictions. Furthermore, generative chemistry models, a type of AI, can design novel molecular scaffolds that are optimized for PDE2A inhibition.
Biophysical Techniques for Elucidating Ligand-Target Interactions (e.g., Surface Plasmon Resonance, Isothermal Titration Calorimetry)
A deep understanding of how a ligand binds to its target is crucial for rational drug design. Biophysical techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) provide detailed insights into these interactions.
Isothermal Titration Calorimetry (ITC) directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction. caymanchem.com An ITC experiment with this compound and PDE2A would yield the binding affinity (K_A), binding stoichiometry (n), and the changes in enthalpy (ΔH) and entropy (ΔS) upon binding. This information can help to understand the driving forces behind the interaction and guide the design of improved inhibitors.
| Biophysical Technique | Parameters Measured | Application to this compound |
| Surface Plasmon Resonance (SPR) | Association rate (k_on), Dissociation rate (k_off), Equilibrium dissociation constant (K_D) | Quantifying the binding and unbinding kinetics with PDE2A. |
| Isothermal Titration Calorimetry (ITC) | Binding affinity (K_A), Enthalpy change (ΔH), Entropy change (ΔS), Stoichiometry (n) | Determining the thermodynamic driving forces of the interaction with PDE2A. |
Chemoinformatics and Data Mining Approaches for Structural-Activity Relationships
Chemoinformatics and data mining are powerful tools for analyzing large datasets of chemical structures and their biological activities to identify structure-activity relationships (SAR). Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies, for example, can build computational models that correlate the 3D properties of molecules with their inhibitory potency against a target like PDE2A. maastrichtuniversity.nlahajournals.orgsemanticscholar.orgahajournals.orgoup.com
While a specific 3D-QSAR study focused solely on this compound and its close analogs is not publicly available, such studies have been conducted on broader classes of benzamide (B126) derivatives. maastrichtuniversity.nloup.com These studies can reveal which structural features are important for activity and can guide the design of new, more potent inhibitors. For BAY 60-7550, chemoinformatic analyses of its structure in complex with PDE2A have highlighted the importance of specific hydrophobic interactions and hydrogen bonds for its high affinity and selectivity. researchgate.net
Emerging Synthetic Technologies (e.g., Flow Chemistry, Photoredox Catalysis) Applicable to this compound
The synthesis of complex organic molecules like this compound can be challenging. Emerging synthetic technologies such as flow chemistry and photoredox catalysis offer new ways to improve the efficiency, safety, and scalability of these syntheses.
Flow chemistry , where reactions are carried out in a continuously flowing stream rather than in a batch, can offer better control over reaction parameters, leading to higher yields and purity. mdpi.com The synthesis of the benzamide core of this compound could potentially be optimized using flow chemistry techniques.
Photoredox catalysis uses visible light to initiate chemical reactions, often under mild conditions. researchgate.netbiocrick.comtandfonline.comnih.govresearchgate.net This technology could be applicable to the synthesis of the thiolane ring or for the formation of key carbon-carbon or carbon-nitrogen bonds in the this compound scaffold. While specific applications of these technologies to the synthesis of BAY 60-7550 have not been reported, they represent promising avenues for future synthetic research.
Integration of Multi-Omics Data for Comprehensive Biological Profiling (In Vitro)
To fully understand the biological effects of a compound, it is important to look beyond its primary target. Multi-omics approaches, which combine data from genomics, transcriptomics, proteomics, and metabolomics, can provide a comprehensive picture of a compound's effects on cellular systems.
Recent studies have begun to apply these approaches to this compound. For example, a quantitative proteomics and phosphoproteomics study investigated the effects of BAY 60-7550 on retinal cells under stress. This study identified changes in the expression and phosphorylation of numerous proteins involved in cell survival and degenerative processes, providing a deeper understanding of the compound's protective mechanisms. medchemexpress.com Another study used a phosphoproteomics approach to map cAMP nanodomains controlled by PDE2A, using BAY 60-7550 as a tool. bpsbioscience.comresearchgate.net
Transcriptomic analysis has also been used to investigate the effects of BAY 60-7550. For instance, studies have looked at its impact on the expression of genes such as brain-derived neurotrophic factor (BDNF) and c-Fos in the brain, providing insights into its effects on neuronal plasticity and gene expression. nih.govmaastrichtuniversity.nlbiocrick.comnih.gov
| Omics Technology | Biological Information | Findings with this compound |
| Proteomics | Changes in protein expression levels. | Identified alterations in proteins related to cell survival and degeneration in retinal cells. medchemexpress.com |
| Phosphoproteomics | Changes in protein phosphorylation status. | Mapped cAMP signaling nanodomains and identified downstream targets of PDE2A inhibition. bpsbioscience.comresearchgate.net |
| Transcriptomics | Changes in gene expression levels. | Revealed effects on genes involved in neuronal plasticity, such as BDNF. nih.govmaastrichtuniversity.nlbiocrick.comnih.gov |
Open Challenges and Promising Avenues for Future Academic Research on this compound
Despite its utility as a research tool, this compound has some limitations that present open challenges for future research. One of the main challenges is its poor pharmacokinetic profile, including low brain penetration, which can limit its therapeutic potential for central nervous system disorders. maastrichtuniversity.nlresearchgate.netnih.govresearchgate.netnih.gov
Future academic research could focus on several promising avenues:
Design of Analogs with Improved Pharmacokinetics: A key area of future research will be the design and synthesis of new analogs of this compound with improved metabolic stability and blood-brain barrier permeability.
Elucidation of Off-Target Effects: While BAY 60-7550 is highly selective for PDE2A, a comprehensive understanding of its potential off-target effects is still needed. medchemexpress.combpsbioscience.comcaymanchem.commdpi.comnih.gov Further research using techniques like chemical proteomics could help to identify any unintended binding partners.
Exploring New Therapeutic Indications: The role of PDE2A in various diseases is still being uncovered. Future research with this compound could explore its potential in new therapeutic areas beyond those already investigated. patsnap.com
Development of PET Ligands: The development of a positron emission tomography (PET) ligand based on the this compound scaffold would be a valuable tool for studying the distribution and activity of PDE2A in the living brain.
Q & A
Basic Questions
Q. What are the common synthetic routes for preparing 4-cyano-N-(2-oxothiolan-3-yl)benzamide and its derivatives?
- Methodology : The compound can be synthesized via benzoylation of amine intermediates. For example, benzoylisothiocyanate derivatives (e.g., 4-cyano-N-(phenylcarbamothioyl)benzamide) are prepared by reacting benzoyl chloride derivatives with ammonium isothiocyanate in 1,4-dioxane, followed by purification via ice/water precipitation . Thiolactam-containing intermediates (e.g., 2-oxothiolan-3-amine) may require cyclization steps, with reaction progress monitored by thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy .
Q. How can researchers confirm the molecular structure of this compound?
- Methodology : Single-crystal X-ray diffraction is the gold standard for structural confirmation. For similar benzamides, orthorhombic crystal systems (e.g., space group P222) with unit cell parameters (a = 6.0171 Å, b = 15.3120 Å, c = 18.1493 Å) have been resolved using Bruker SMART CCD diffractometers and multi-scan absorption corrections . Complementary techniques include high-resolution mass spectrometry (HRMS) and /-NMR to verify functional groups (e.g., cyano, benzamide) .
Q. What are the primary biological targets or therapeutic applications identified for 4-cyano-substituted benzamides?
- Methodology : Pharmacological screening reveals that 4-cyano-N-substituted benzamides, such as lecozotan, act as 5-HT receptor antagonists. In vitro receptor binding assays (e.g., radioligand displacement) and in vivo cognitive deficit models (e.g., Alzheimer’s disease) are used to validate activity. Dose-response curves and selectivity profiling against related receptors (e.g., dopamine D) are critical for therapeutic relevance .
Advanced Research Questions
Q. What strategies resolve contradictions in structure-activity relationship (SAR) studies for benzamide derivatives?
- Methodology : Contradictions in SAR often arise from divergent substituent effects. For example, while 4-cyano groups enhance 5-HT affinity, thiophene hybridization (e.g., combining benzamide and thiophene amide motifs) may unexpectedly reduce potency. Systematic pairwise mutagenesis (e.g., alanine scanning) and molecular dynamics simulations can identify critical binding interactions (e.g., hydrogen bonding with Ser159 in 5-HT) .
Q. How can molecular hybridization techniques enhance the pharmacological profile of this compound?
- Methodology : Hybridization strategies, as demonstrated for AMPA receptor modulators, involve merging pharmacophoric elements from distinct chemotypes. For this compound, introducing thiophene or oxadiazole moieties (e.g., 5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl) could improve metabolic stability. Binding mode overlays (using software like AutoDock) and in vitro ADME assays (e.g., microsomal stability) guide rational design .
Q. What computational methods predict physicochemical properties or binding interactions of this compound?
- Methodology : Quantum chemical calculations (e.g., DFT for electron density mapping) and Quantitative Structure-Property Relationship (QSPR) models are used to predict logP, solubility, and pK. For binding affinity, molecular mechanics Poisson-Boltzmann surface area (MM-PBSA) simulations analyze ligand-receptor energetics. Tools like Phaser-2.1 assist in crystallographic data refinement for docking validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
